Heneicosane
Overview
Description
Heneicosane is an organic compound with the formula CH₃(CH₂)₁₉CH₃. It is a straight-chain, saturated hydrocarbon with 21 carbon atoms, making it a member of the alkane family. This compound appears as a white, waxy solid and is known for its low solubility in water .
Scientific Research Applications
Heneicosane has several applications in scientific research:
Safety and Hazards
Future Directions
Heneicosane has been used in the synthesis of silver nanoparticles, which showed powerful antimicrobial activity against a variety of microbial pathogens and substantial anticancer activity in human lung cancer cells (A549) . The synthesized nanoparticles enhanced antibacterial, anticancer, sensing, and photocatalytic capabilities . This suggests that this compound and its synthesized nanoparticles may have potential applications in the pharmaceutical industry and wastewater treatment .
Mechanism of Action
Target of Action
Heneicosane, a straight chain, saturated C21 hydrocarbon , primarily targets certain species of insects. It is used as a pheromone by the queen or king termites in the species Reticulitermes flavipes . It also attracts mosquitoes in the genus Aedes .
Mode of Action
This compound interacts with its targets by acting as a chemical signal. In termites, it serves as a recognition pheromone, helping the insects identify their queen or king . In mosquitoes, it acts as an oviposition attractant, encouraging female mosquitoes to lay their eggs .
Biochemical Pathways
It is known that the compound is produced in the skin of the larva . It is likely that this compound interacts with the olfactory receptors of the target insects, triggering specific behaviors.
Pharmacokinetics
Given its hydrophobic nature and large size, it is likely that this compound has low water solubility and may not be readily absorbed or metabolized by biological systems. Its impact on bioavailability would therefore be limited.
Result of Action
The action of this compound results in behavioral changes in the target insects. In termites, it facilitates the recognition of the queen or king . In mosquitoes, it influences oviposition behavior, attracting mosquitoes to lay their eggs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a mosquito attractant varies with concentration. A 1:100000 fraction in water is the most attractive, but if the concentration is 1:1000, mosquitoes are repelled instead . This suggests that the presence of other substances, the pH of the environment, and the temperature could potentially affect the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Heneicosane, being a long-chain alkane, primarily participates in hydrophobic interactions with other biomolecules. It does not readily react with enzymes or proteins due to its saturated and non-polar nature . It can interact with lipid bilayers and other hydrophobic domains within biomolecules, influencing their properties and behaviors.
Cellular Effects
It has been found that this compound can influence the behavior of certain insects, acting as a pheromone . In a broader context, alkanes like this compound can incorporate into lipid membranes, potentially influencing their fluidity and function .
Molecular Mechanism
As a non-polar molecule, this compound does not typically engage in specific binding interactions with enzymes or other proteins. It does not directly activate or inhibit enzymes or alter gene expression . Its effects at the molecular level are likely due to its physical properties, such as its ability to influence the properties of lipid bilayers.
Temporal Effects in Laboratory Settings
As a saturated hydrocarbon, this compound is expected to be relatively stable and resistant to degradation under normal conditions .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. One study has reported prenatal developmental toxicity of n-heneicosane in Wistar rats .
Metabolic Pathways
This compound, as a long-chain alkane, is likely metabolized through beta-oxidation, similar to other fatty acids. This process involves the sequential removal of two-carbon units, converting them into acetyl-CoA, which can then enter the citric acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. As a lipophilic molecule, it is likely to distribute into lipid-rich areas of cells and tissues .
Subcellular Localization
Given its hydrophobic nature, this compound is likely to be found in lipid-rich areas of the cell, such as the cell membrane or within lipid droplets . Specific studies on the subcellular localization of this compound are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing heneicosane involves reacting 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain this compound .
Industrial Production Methods
Currently, there is no widely adopted industrial production method for this compound due to its limited commercial applications. the synthetic route mentioned above can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions
Heneicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion of this compound in the presence of oxygen produces carbon dioxide and water.
Halogenation: this compound can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and UV light.
Cracking: Requires high temperatures and sometimes a catalyst.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Comparison with Similar Compounds
Similar Compounds
Icosane (C₂₀H₄₂): A straight-chain alkane with 20 carbon atoms.
Tetracosane (C₂₄H₅₀): A straight-chain alkane with 24 carbon atoms.
Uniqueness of Heneicosane
This compound is unique due to its specific role as a pheromone in certain insect species and its application in nanotechnology for the synthesis of silver nanoparticles. Its presence in essential oils also distinguishes it from other similar alkanes .
Properties
IUPAC Name |
henicosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAZRRHPUDJQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44 | |
Record name | N-HENEICOSANE | |
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DSSTOX Substance ID |
DTXSID9047097 | |
Record name | Heneicosane | |
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Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992), Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] Melting point = 40.5 deg C; [Wikipedia] | |
Record name | N-HENEICOSANE | |
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Record name | Heneicosane | |
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Boiling Point |
673.7 °F at 760 mmHg (NTP, 1992), 359 °C | |
Record name | N-HENEICOSANE | |
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Record name | n-Heneicosane | |
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Flash Point |
113 °C (235 °F) - closed cup | |
Record name | n-Heneicosane | |
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Solubility |
In water, 2.9X10-8 mg/L at 25 °C (extrapolated), Insoluble in water, Slightly soluble in ethanol; soluble in petroleum ether | |
Record name | n-Heneicosane | |
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Density |
0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7919 g/cu cm at 20 °C | |
Record name | N-HENEICOSANE | |
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Vapor Pressure |
8.73X10-5 mm Hg at 25 °C (extrapolated) | |
Record name | n-Heneicosane | |
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Color/Form |
Crystals from water, White solid | |
CAS No. |
629-94-7 | |
Record name | N-HENEICOSANE | |
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Record name | Heneicosane | |
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Record name | Heneicosane | |
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Record name | Heneicosane | |
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Record name | Henicosane | |
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Record name | HENEICOSANE | |
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Melting Point |
104.9 °F (NTP, 1992), 40.4 °C | |
Record name | N-HENEICOSANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of heneicosane is C21H44, and its molecular weight is 296.57 g/mol [, , , ].
A: Yes, various spectroscopic techniques have been used to characterize this compound. Studies often utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) to identify and analyze this compound in mixtures [, , , , , , , , , , , , ]. Infrared Spectroscopy (IR) is also employed to study its structural characteristics []. Additionally, researchers have used Raman spectroscopy to investigate the structural changes of this compound in mixtures at different temperatures [].
A: Studies on binary systems involving this compound and other hydrocarbons like pentadecane, docosane, and nonadecane provide insights into their phase behavior, miscibility, and crystal structures [, , , ]. For instance, the this compound-docosane binary system exhibits complex phase behavior with multiple solid-solid and solid-liquid biphasic domains [].
A: this compound undergoes phase transitions at specific temperatures. It has a melting point in the range of 39–60 °C, as observed in studies involving micro-nanoencapsulated this compound []. The specific melting point can vary slightly depending on the experimental conditions.
A: this compound, often encapsulated within a polymer shell, is being researched for its thermal energy storage capabilities []. This has potential applications in areas like smart textiles and building materials for temperature regulation.
A: this compound plays a role in chemical communication in various organisms. For example, it acts as a queen and king recognition pheromone in the subterranean termite Reticulitermes flavipes [, ].
A: this compound has been identified as a semiochemical, a chemical involved in communication between organisms. In insects, it is found in the cuticular hydrocarbons of various species and plays a role in recognition and behavior [, , , , , , , ]. For example, it acts as an oviposition pheromone, attracting gravid females of the mosquito species Aedes aegypti to lay their eggs [, ].
A: Research indicates that this compound might play a role in plant-insect interactions. It has been identified in tomato plant extracts and linked to the attraction of the egg parasitoid Trichogramma chilonis, which could be beneficial in controlling pests like the fruit borer Helicoverpa armigera [].
A: A study focusing on the cuticular wax of Tectona grandis (teak) leaves identified this compound as a major component [, ]. The study suggests that the presence of this compound in the leaf cuticle could act as a resistance marker against plant pathogens.
A: While there are studies investigating the anticancer activity of extracts containing this compound, it is crucial to note that isolating the specific contribution of this compound to the observed activity requires further research []. Attributing the anticancer activity solely to this compound without further investigation is inaccurate.
A: As a hydrocarbon, this compound can persist in the environment. It is found in crude oil, and its release through spills or industrial activities can have detrimental effects on ecosystems [, ]. Biodegradation by microorganisms like Nocardia farcinica is a potential mechanism for this compound removal from the environment [].
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